molecular formula C66H93N13O25 B053624 Hirudin (54-65) (desulfated)

Hirudin (54-65) (desulfated)

Cat. No.: B053624
M. Wt: 1468.5 g/mol
InChI Key: ZNEKMMIWGPUTGR-SQJOKQRMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Hirudin (54-65) (desulfated) is a desulfated peptide fragment of hirudin, an anticoagulant produced by H. medicinalis . The primary target of this compound is thrombin , a key enzyme in the coagulation cascade . Thrombin plays a crucial role in blood clotting by converting fibrinogen into fibrin, which forms the structural basis of a blood clot .

Mode of Action

Hirudin (54-65) (desulfated) interacts with thrombin in a highly specific and efficient manner . It fuses with thrombin to produce a non-covalent complex . This interaction inhibits the proteolytic function of thrombin, thereby preventing the conversion of fibrinogen to fibrin . This results in the inhibition of blood clot formation .

Biochemical Pathways

The action of Hirudin (54-65) (desulfated) primarily affects the coagulation cascade , a series of biochemical reactions that lead to the formation of a blood clot . By inhibiting thrombin, Hirudin (54-65) (desulfated) disrupts this cascade, preventing the formation of fibrin and ultimately the formation of blood clots .

Pharmacokinetics

It is known that the compound has a low oral bioavailability due to poor absorption . It is primarily excreted through the kidneys . The distribution half-life is approximately 15-20 minutes, and the clearance half-life is about 1-2 hours .

Result of Action

The primary molecular effect of Hirudin (54-65) (desulfated) is the inhibition of thrombin, which results in the prevention of fibrin clot formation . This can have significant cellular effects, particularly in conditions where blood clotting is a concern, such as in thrombosis .

Biochemical Analysis

Biochemical Properties

Hirudin (54-65) (desulfated) has a strong inhibitory effect on thrombin . It fuses with thrombin to produce a non-covalent nitric oxide synthase with a dissociation constant of the order of 10-12 and a very fast reaction rate . Hirudin and thrombin have strong infectivity, 1μg can neutralize 5μg thrombin, and the molar ratio is 1:1 .

Cellular Effects

Hirudin (54-65) (desulfated) has been shown to have protective effects against kidney damage in streptozotocin-induced diabetic rats . It also has been found to reduce the number of green fluorescent protein (GFP) labeled B16F10 transplant tumor cells entering the blood, reducing the number of spontaneous metastasis model lung nodules .

Molecular Mechanism

The molecular mechanism of Hirudin (54-65) (desulfated) involves its interaction with thrombin. It fuses with thrombin to produce a non-covalent nitric oxide synthase . This interaction between hirudin and thrombin is very strong, with a dissociation constant of the order of 10-12 and a very fast reaction rate .

Temporal Effects in Laboratory Settings

It is known that hirudin has a strong and rapid interaction with thrombin .

Dosage Effects in Animal Models

The effects of Hirudin (54-65) (desulfated) vary with different dosages in animal models. For example, it has been shown to have a protective effect against kidney damage in streptozotocin-induced diabetic rats

Metabolic Pathways

It is known that hirudin has a strong inhibitory effect on thrombin, which plays a key role in the coagulation pathway .

Preparation Methods

Synthetic Routes and Reaction Conditions: Hirudin (54-65) can be synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The synthesis involves the following steps:

    Coupling: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Elongation: Subsequent amino acids are added one by one, with each addition followed by deprotection.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods: Industrial production of Hirudin (54-65) often involves recombinant DNA technology. The gene encoding the peptide is inserted into a suitable expression system, such as Escherichia coli or yeast, which then produces the peptide in large quantities . The peptide is subsequently purified using chromatographic techniques.

Properties

IUPAC Name

(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C66H93N13O25/c1-5-34(4)55(78-59(96)41(21-26-53(89)90)71-56(93)38(18-23-50(83)84)72-61(98)44(29-35-10-7-6-8-11-35)77-63(100)46(31-54(91)92)69-49(82)32-67)65(102)79-27-9-12-47(79)64(101)73-40(20-25-52(87)88)57(94)70-39(19-24-51(85)86)58(95)76-45(30-36-13-15-37(80)16-14-36)62(99)75-43(28-33(2)3)60(97)74-42(66(103)104)17-22-48(68)81/h6-8,10-11,13-16,33-34,38-47,55,80H,5,9,12,17-32,67H2,1-4H3,(H2,68,81)(H,69,82)(H,70,94)(H,71,93)(H,72,98)(H,73,101)(H,74,97)(H,75,99)(H,76,95)(H,77,100)(H,78,96)(H,83,84)(H,85,86)(H,87,88)(H,89,90)(H,91,92)(H,103,104)/t34-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,55-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNEKMMIWGPUTGR-SQJOKQRMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)O)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C66H93N13O25
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1468.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.